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Compound of Interest

Furo[2,3-c]pyridine-2-carboxylic
Compound Name: d
aci

Cat. No.: B176467

For Researchers, Scientists, and Drug Development Professionals

Furopyridines, a class of heterocyclic compounds, have garnered significant attention in
medicinal chemistry due to their diverse biological activities. This guide provides a comparative
analysis of molecular docking studies on different furopyridine isomers, offering insights into
their potential as therapeutic agents. The data presented herein is compiled from various
studies, highlighting the structure-activity relationships that govern their interactions with
biological targets.

Comparative Docking and In Vitro Activity Data

The following tables summarize the quantitative data from docking studies and in vitro assays
of various furopyridine derivatives against their respective biological targets.

Table 1: Docking and In Vitro Activity of Furopyridine
and Analogues against CDK2

This table presents data for a series of synthesized compounds, including a furo[2,3-b]pyridine
derivative, evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a
key regulator of the cell cycle and a target in cancer therapy.[1][2][3]
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Binding Key
IC50 (pM) )
Compound Structure Target Energy Interacting
vs CDK2 .
(kcal/mol) Residues
Roscovitine Pyridine
o CDK2 - 0.394 Leu83
(Reference) derivative
Compound 1 Pyridone CDK2 High 0.57 Leu83, Lys89
Compound 4 Pyridine CDK2 High 0.24 Leu83
Pyrazolo[3,4- )
Compound 8 o CDK2 High 0.65 Leu83, Lys89
b]pyridine
Compound o ]
1 Pyridine CDK2 High 0.50 Leu83
Compound Furo[2,3- )
o CDK2 High 0.93 Leu83, Lys89
14 b]pyridine
Compound 2 Pyridine CDK2 Low >1.01 Leu83, Lys89
Compound 3 Pyridine CDK2 Low >1.01 Leu83
Compound 5 Pyridine CDK2 Low >1.01 Leu83, Lys89
Compound 7 Pyridine CDK2 Low >1.01 Leu83, Lys89
Compound o
13 Pyridine CDK2 Low >1.01 Leu83

A correlation was observed where compounds with higher (more negative) binding energy
generally exhibited lower IC50 values, indicating stronger inhibition.[1]

Table 2: Cytotoxicity of Furopyridine and Analogues in
Cancer Cell Lines

The following data showcases the cytotoxic effects of the same series of compounds against
various human cancer cell lines.[1][2][3]
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HCT-116 I1C50 MCF-7 IC50 HepG2 IC50

Compound A549 IC50 (uM)
(HM) (M) (M)
1 31.3 19.3 22.7 36.8
4 35.2 22.5 25.8 40.1
8 40.1 28.9 30.2 45.3
11 38.7 25.1 28.4 42.6
14 (Furo[2,3-
o 49.0 55.5 44.8 70.7
b]pyridine)
Doxorubicin
40.0 64.8 24.7 58.1
(Reference)

Table 3: Activity of Furopyridone Derivatives Against
Esophageal Cancer Cells and Other Targets

This table includes data from studies on different furopyridine scaffolds, highlighting their
potential against other cancer-related targets.
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Compound

5 Scaffold Target(s) Cell Line(s) IC50 Reference
o METAP2,
Furanopyridin KYSE70, 0.655 pg/mL
4Ac EGFR [41[5]
one ) KYSE150 (after 24h)
(predicted)
EGFR (Wild
Type,
PD Furo[2,3- L858R/T790 NSCLC cell Nanomolar 6]
analogues C]pyridine M, lines range
L858R/T790
M/C797S)
-8.08
4-hydroxy-2- Various
Furanpydone ] MTHFD2 kcal/mol
pyridone ) cancer cell o [7]
A ] (predicted) ] (Binding
alkaloid lines
Energy)

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the

interpretation and replication of the findings.

Molecular Docking Protocol (CDK2 Inhibitors)

The molecular docking studies for the CDK2 inhibitors were performed to understand the

binding interactions of the synthesized furopyridine and analogue compounds with the CDK2

enzyme.[1][3]

o Protein Preparation: The crystal structure of the CDK2 enzyme was obtained from a protein

data bank. Water molecules and any co-crystallized ligands were removed. Hydrogen atoms

were added to the protein structure.

e Ligand Preparation: The 3D structures of the furopyridine derivatives and other compounds

were generated and energetically minimized.
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» Docking Simulation: A docking protocol was used to place the ligands into the active site of
the CDK2 enzyme. The validity of the docking protocol was confirmed by redocking the
native ligand into the active site, with a low root-mean-square deviation (RMSD) value (e.g.,
0.46 A) indicating a reliable protocol.[1]

e Binding Analysis: The binding poses of the docked compounds were analyzed to identify key
interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid
residues in the active site. The binding energies were also calculated to estimate the binding
affinity.[1]

In Vitro CDK2/Cyclin A2 Inhibition Assay

The ability of the furopyridine derivatives to inhibit the CDK2 enzyme was evaluated in vitro. All
the synthesized compounds were tested for their inhibitory effect on the CDK2/cyclin A2 protein
kinase.[1][2] The IC50 values, representing the concentration of the compound required to
inhibit 50% of the enzyme's activity, were determined and compared to a reference inhibitor,
Roscovitine.[1][3]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the furopyridine compounds on different human cancer cell lines (HCT-
116, MCF-7, HepG2, and A549) were assessed using the MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay measures the
metabolic activity of cells, which is an indicator of cell viability. The IC50 values were calculated
as the concentration of the compound that causes a 50% reduction in cell viability compared to
untreated cells.[1][2]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the docking studies of
furopyridine isomers.
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A generalized workflow for molecular docking studies.
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Simplified CDK2 signaling pathway and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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